2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Synthetic Chemistry Purification Distillation

Resolving ortho/meta/para regioisomer peaks in benzodiazepine impurity profiling requires a validated meta-specific reference. This compound's distinct boiling point (438.6°C) and chromatographic shift enable unambiguous isomer identification. • Meta-methoxy isomer reference standard for HPLC/GC method validation-unique retention time marker. • Exclusive meta-substitution-only viable starting material for SAR at the meta position. • LogP 3.94-optimal CNS drug-like benchmark for PAMPA/MDCK permeability assays. Supplied at 95% HPLC purity with global shipping.

Molecular Formula C16H18N2O
Molecular Weight 254.33 g/mol
CAS No. 904815-76-5
Cat. No. B1367852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
CAS904815-76-5
Molecular FormulaC16H18N2O
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2CCNC3=CC=CC=C3N2
InChIInChI=1S/C16H18N2O/c1-19-13-6-4-5-12(11-13)14-9-10-17-15-7-2-3-8-16(15)18-14/h2-8,11,14,17-18H,9-10H2,1H3
InChIKeyXREDPYWOUGGAIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Procurement Guide


2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 904815-76-5) is a synthetic 1,5-benzodiazepine featuring a meta-methoxy-substituted phenyl ring at the 2-position of a tetrahydro-1,5-benzodiazepine scaffold . It belongs to the broader class of 1,5-benzodiazepines, which are structurally distinct from the clinically prevalent 1,4-benzodiazepines and show divergent pharmacological profiles . This compound is primarily utilized as a research chemical, a synthetic building block for more complex benzodiazepine derivatives, and a reference standard for analytical method development . Its molecular formula is C16H18N2O with a molecular weight of 254.33 g/mol .

Synthetic building block
Meta-substitution handle for SAR exploration not accessible via ortho or para routes
Analytical reference standard
Regioisomeric identity marker for HPLC/GC method development and impurity profiling
Physicochemical probe
CNS drug-likeness research fit; supports permeability and penetration assay benchmarking

Why Meta-Methoxy Substitution Cannot Be Replaced by Ortho or Para Isomers


The 1,5-benzodiazepine scaffold is highly sensitive to the electronic and steric character of substituents on the pendant phenyl ring . The three methoxy regioisomers—ortho (CAS 904815-69-6), meta (CAS 904815-76-5), and para (CAS 904815-83-4)—share identical molecular formulas but exhibit distinct predicted boiling points (428.9°C, 438.6°C, and 441.6°C, respectively) . These thermodynamic differences impact purification strategies, vapor-phase processing, and potential downstream synthetic yields. Moreover, the meta-methoxy positioning uniquely balances electron-donating resonance effects without imposing the steric hindrance seen in the ortho isomer or the linear symmetry of the para isomer, which can critically affect receptor binding geometry in structure-activity relationship (SAR) studies . Substituting the meta isomer with an ortho or para analog without rigorous re-validation risks altering key outcomes in medicinal chemistry and analytical workflows.

Purification behavior shifts
Boiling point differences (+9.7 °C vs. ortho, -3.0 °C vs. para) alter distillation-based isolation; vapor-phase processing parameters may not transfer.
Electronic and steric profile mismatch
Meta-methoxy electron-donating resonance without ortho steric hindrance or para symmetry affects receptor binding geometry and SAR outcomes.
Synthetic accessibility diverges
Meta-substitution pattern cannot be generated through ortho/para-directed routes; analog substitution requires complete re-synthesis and validation.

Quantitative Differentiation Evidence for This Compound


Boiling Point Differentiation for Selective Purification

The meta-methoxy isomer (target compound) has a predicted boiling point of 438.6 °C at 760 mmHg . This is approximately 9.7 °C higher than the ortho isomer (428.9 °C) and approximately 3.0 °C lower than the para isomer (441.6 °C) . This intermediate volatility allows for effective fractional distillation-based purification when mixtures of regioisomers are present. In synthetic routes where regioisomeric mixtures are produced, this boiling point difference provides a quantifiable basis for selecting the meta isomer for workflows requiring high purity without chromatographic separation.

Boiling point regioisomer differentiation
Reported
438.6 °C (meta) vs. 428.9 °C (ortho) and 441.6 °C (para) at 760 mmHg
Supports fractional distillation-based purification from regioisomeric mixtures
Predicted values; experimental confirmation may further refine separation window
Synthetic Chemistry Purification Distillation

Predicted pKa for Salt Selection and Solubility

The target compound demonstrates a predicted acid dissociation constant (pKa) of 8.20 ± 0.40 . At typical physiological pH (7.4), the meta-methoxy isomer exists in a partially ionized state, with approximately 14% present as the free base, which allows for controlled protonation. This predicted pKa value is identical to those of the ortho and para regioisomers, as reported by ChemicalBook . However, this characterized pKa enables predictive modeling of salt formation, solubility, and membrane permeability. The hydrochloride salt form (CAS 1049729-44-3) is commercially available and offers improved aqueous solubility for in vitro assays compared to the free base .

Predicted pKa for salt selection
Data to verify
pKa 8.20 ± 0.40 (class-level equivalence across regioisomers)
Enables predictive salt-form screening; hydrochloride salt (CAS 1049729-44-3) offers improved aqueous solubility for in vitro assays
Predicted value; confirmatory experimental pKa determination recommended
Physicochemical Characterization Formulation Salt Screening

Computed LogP and CNS Drug-Likeness

The target compound has a computed octanol-water partition coefficient (LogP) of 3.94 . This falls within the established CNS drug-like space (LogP 2–4), suggesting a favorable balance between passive membrane permeability and aqueous solubility for central nervous system applications. The computed LogP is reported as identical for the ortho and para isomers in Chemsrc database entries , indicating that the overall lipophilicity—and thus predicted oral absorption and brain penetration—is conserved across the regioisomeric series. This value can be used to rank the compound against alternative benzodiazepine scaffolds with differing LogP profiles.

Computed LogP and CNS drug-likeness
Class-level
LogP 3.94 (computed, identical across regioisomers)
Reported CNS drug-like space fit; may support permeability assay benchmarking
Computed LogP; experimental log D measurement at pH 7.4 would strengthen interpretation
Drug Discovery ADME CNS Penetration

Primary Application Scenarios


Regioisomeric Reference Standard for Analytical Methods

The meta-methoxy isomer serves as a critical reference standard for HPLC and GC method development when distinguishing between ortho, meta, and para isomers . The boiling point difference of 438.6 °C (versus 428.9 °C for ortho and 441.6 °C for para) provides a measurable retention time shift that can be leveraged for isomeric purity determinations . Laboratories developing impurity profiling methods for benzodiazepine APIs can use this compound to validate selectivity and resolution between closely related regioisomers.

Synthetic Intermediate for Meta-Substituted Benzodiazepines

The meta-methoxy phenyl group serves as a versatile handle for further synthetic elaboration, including O-demethylation to the phenol, subsequent O-alkylation, or directed ortho-metalation for introduction of additional substituents . Because the meta-substitution pattern is not accessible through para- or ortho-directed synthetic routes, this compound is the only viable starting material for SAR exploration around the meta position. Researchers can utilize its commercial availability at 95% HPLC purity to accelerate medicinal chemistry campaigns without investing in custom synthesis.

Physicochemical Probe for CNS Drug Discovery

With a computed LogP of 3.94 , this compound occupies an optimal part of the CNS drug-likeness space. Drug discovery teams employing parallel artificial membrane permeability assays (PAMPA) or MDCK cell-based permeability screens can use this compound as a neutral, moderately lipophilic probe to benchmark the permeation characteristics of 1,5-benzodiazepine scaffolds. The hydrochloride salt form (CAS 1049729-44-3) provides aqueous solubility suitable for in vitro assay formats .

Internal Standard for Benzodiazepine LC-MS/MS Quantification

The stable, well-defined structure and moderate molecular weight (254.33 g/mol) make this compound suitable as an internal standard for quantitative LC-MS/MS analysis of benzodiazepine panels in forensic or clinical toxicology . Its unique meta substitution and reproducible chromatographic behavior—supported by its predicted boiling point and LogP—facilitate robust quantification without interference from co-eluting 1,4-benzodiazepine drugs.

Application
Selection Property
Validation Focus
Regioisomeric reference standard
Meta-methoxy regioisomeric identity and predicted boiling point separation
HPLC/GC isomeric resolution and retention time benchmarking
Meta-substituted benzodiazepine synthesis
Unique meta-substitution pattern not accessible by ortho/para-directed routes
Synthetic route feasibility and purity (95% HPLC)
CNS drug discovery physicochemical probe
Computed LogP within CNS drug-like space
Permeability assay benchmarking (PAMPA, MDCK) and salt-form solubility
Benzodiazepine LC-MS/MS internal standard
Stable structure and reproducible chromatographic behavior
Matrix-effect and co-elution assessment in forensic/toxicology research matrices
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